molecular formula C13H13NO3 B3046278 (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 1217698-12-8

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B3046278
CAS No.: 1217698-12-8
M. Wt: 231.25
InChI Key: JWGUPWBKDSQFQO-VXGBXAGGSA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a chiral amino acid derivative with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

    Key Reactions: The key reactions include the formation of the naphthalene ring, introduction of the amino and hydroxy groups, and chiral resolution to obtain the desired (2R,3R) configuration.

    Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to scale up the synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthylamines.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    Naphthylalanine: A similar compound with a naphthalene ring but different functional groups.

    Naphthylglycine: Another related compound with a naphthalene ring and an amino acid structure.

Uniqueness

(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUPWBKDSQFQO-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654624
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217698-12-8
Record name (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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